N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide, let’s call it Compound X for brevity, belongs to the oxazole family. Oxazoles are heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms. Compound X features a unique substitution pattern, combining an oxazole ring with a trimethoxyphenyl group.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Multicomponent Reactions (MCRs):
- While Compound X is not produced on an industrial scale, research laboratories and pharmaceutical companies synthesize it for specific applications.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, yielding various oxidation states of the oxazole ring.
Reduction: Reduction of the oxazole ring can lead to the corresponding dihydro-oxazole.
Substitution: The trimethoxyphenyl group is susceptible to substitution reactions.
Amide Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Amide Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
- Oxidation yields N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.
- Reduction produces the dihydro-oxazole form.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.
Materials Science: Its unique structure could contribute to novel materials.
Organic Synthesis: As a versatile building block, it participates in the synthesis of more complex molecules.
Mechanism of Action
Targets: Compound X likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways affected by Compound X.
Comparison with Similar Compounds
Uniqueness: Compound X’s combination of oxazole and trimethoxyphenyl groups sets it apart.
Similar Compounds: Other oxazole derivatives, such as 5-methyl-1,2-oxazole-3-carboxamide and 3,4,5-trimethoxybenzoic acid, share some structural features.
Properties
Molecular Formula |
C17H19N3O6 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H19N3O6/c1-9-5-15(20-25-9)18-17(21)14-8-11(19-26-14)10-6-12(22-2)16(24-4)13(7-10)23-3/h5-7,14H,8H2,1-4H3,(H,18,20,21) |
InChI Key |
PUMGHWIWFFPEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.